1,2,2-Trifluoroethyl trifluoromethyl ether
Overview
Description
1,2,2-Trifluoroethyl trifluoromethyl ether is a fluorinated organic compound with the molecular formula C3H2F6O It is characterized by the presence of both trifluoromethyl and trifluoromethoxy groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2-Trifluoroethyl trifluoromethyl ether can be synthesized through the reaction of trifluoromethyl ether with ethylene in the presence of a suitable catalyst. The reaction typically requires high pressure and elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound involves the use of specialized reactors that can maintain the necessary high-pressure and high-temperature conditions. The process is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trifluoroethyl trifluoromethyl ether undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Fluorinated alcohols and acids.
Reduction: Hydrogenated derivatives.
Substitution: Compounds with different functional groups replacing the trifluoromethoxy group.
Scientific Research Applications
1,2,2-Trifluoroethyl trifluoromethyl ether has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,2-Trifluoroethyl trifluoromethyl ether involves its interaction with specific molecular targets and pathways. The compound can act as a fluorinated building block, participating in various chemical reactions that modify its structure and properties. The trifluoromethoxy group can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-(trifluoromethoxy)ethane: Similar structure but with different substitution patterns.
1,1,1-Trifluoro-2-iodoethane: Contains an iodine atom instead of the trifluoromethoxy group.
1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane: Additional fluorine atoms on the ethane backbone.
Uniqueness
1,2,2-Trifluoroethyl trifluoromethyl ether is unique due to its specific arrangement of trifluoromethyl and trifluoromethoxy groups. This configuration imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6O/c4-1(5)2(6)10-3(7,8)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIXJXBRWHOWFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)(OC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380393 | |
Record name | 1,2,2-Trifluoroethyl trifluoromethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84011-06-3 | |
Record name | 1,2,2-Trifluoroethyl trifluoromethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,2-Trifluoroethyl trifluoromethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,1,2-trifluoro-2-(trifluoromethoxy)ethane participate in the formation of perfluorocyclobutyl polymers?
A1: While the paper primarily focuses on the reaction mechanism of hexafluoropropylene, it mentions 1,1,2-trifluoro-2-(trifluoromethoxy)ethane as another precursor capable of undergoing thermal 2π-2π cycloaddition. [] This suggests that similar to hexafluoropropylene, two molecules of 1,1,2-trifluoro-2-(trifluoromethoxy)ethane can react with each other, breaking their internal double bonds and forming new carbon-carbon single bonds to create a four-membered ring structure, which serves as the building block of the perfluorocyclobutyl polymer.
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